molecular formula C7H14ClNO B193441 4-(3-Chloropropyl)morpholine CAS No. 7357-67-7

4-(3-Chloropropyl)morpholine

Cat. No. B193441
CAS RN: 7357-67-7
M. Wt: 163.64 g/mol
InChI Key: PIAZYBLGBSMNLX-UHFFFAOYSA-N
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Patent
US06849625B2

Procedure details

A mixture of morpholine (52.2 ml), 1-bromo-3-chloropropane (30 ml) and toluene (180 ml) was heated to 70° C. for 3 hours. The solid was removed by filtration and the filtrate was evaporated under vacuum. The resultant oil was decanted from the additional solid which was deposited and the oil was purified by vacuum distillation to yield 3-morpholinopropyl chloride (37.91 g); NMR Spectrum: (DMSOd6) 1.85 (m, 2H), 2.3 (t, 4H), 2.38 (t, 2H), 3.53 (t, 4H), 3.65 (t, 2H).
Quantity
52.2 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.Br[CH2:8][CH2:9][CH2:10][Cl:11]>C1(C)C=CC=CC=1>[O:4]1[CH2:5][CH2:6][N:1]([CH2:8][CH2:9][CH2:10][Cl:11])[CH2:2][CH2:3]1

Inputs

Step One
Name
Quantity
52.2 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
30 mL
Type
reactant
Smiles
BrCCCCl
Name
Quantity
180 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid was removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The resultant oil was decanted from the additional solid which
DISTILLATION
Type
DISTILLATION
Details
the oil was purified by vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
O1CCN(CC1)CCCCl
Measurements
Type Value Analysis
AMOUNT: MASS 37.91 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.